REACTION_CXSMILES
|
[Pb:1]=[O:2].[NH:3]1[C:10](=[O:11])[NH:9][C:7](=[O:8])[NH:6][C:4]1=[O:5]>O>[C:4]1([O-:5])[N:6]=[C:7]([O-:8])[N:9]=[C:10]([O-:11])[N:3]=1.[C:4]1([O-:5])[N:6]=[C:7]([O-:8])[N:9]=[C:10]([O-:11])[N:3]=1.[OH2:2].[OH2:5].[OH2:5].[Pb+2:1].[Pb+2:1].[Pb+2:1] |f:3.4.5.6.7.8.9.10|
|
Name
|
|
Quantity
|
80 kg
|
Type
|
reactant
|
Smiles
|
[Pb]=O
|
Name
|
|
Quantity
|
31.1 kg
|
Type
|
reactant
|
Smiles
|
N1C(=O)NC(=O)NC1=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
to mix 50 kg
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated to between 140° and 150° C., with the consequent rise in pressure to between 5 and 6 bar
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=NC(=NC(=N1)[O-])[O-])[O-].C1(=NC(=NC(=N1)[O-])[O-])[O-].O.O.O.[Pb+2].[Pb+2].[Pb+2]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |